![molecular formula C9H8N2O3 B15205978 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it is cleaner, with minimal impurity formation, and does not require a metal catalyst. The reaction is carried out at room temperature, and the total conversion is observed in about 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the electrochemical method mentioned above. This method is robust, scalable, and has a high atom economy, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydrogen peroxide and reducing agents like formamides. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
科学的研究の応用
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a common motif in pharmaceutical compounds due to its diverse spectrum of biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, thereby modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can be compared with other similar compounds, such as:
2-Aminobenzoxazole: This compound has a similar structure but lacks the acetic acid moiety.
Benzoxazole: This compound is the parent structure and lacks the amino and acetic acid groups.
2-(2,6-Dichlorophenylamino)phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: This compound has been studied for its antibacterial potential.
The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it valuable for various applications .
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
2-(2-amino-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChIキー |
QABVLVAWJHEUKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


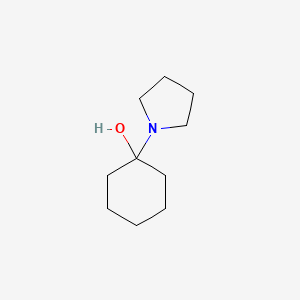

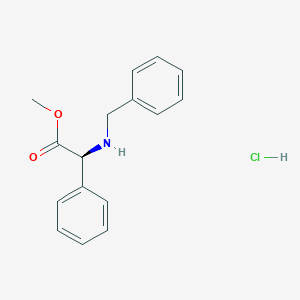
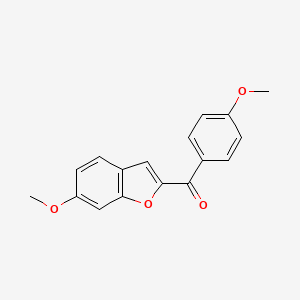

![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
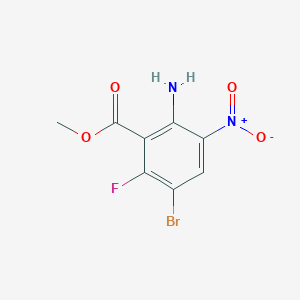
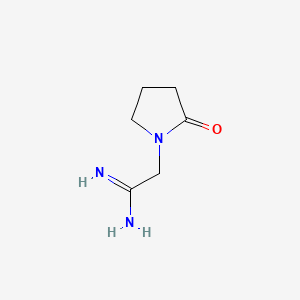
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
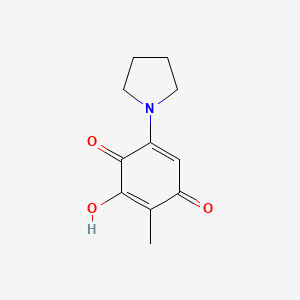
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)

